![molecular formula C11H9F3O3 B2820189 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 773121-23-6](/img/structure/B2820189.png)

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1281486-93-8 . It is also known as 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid . The compound is typically in powder form .

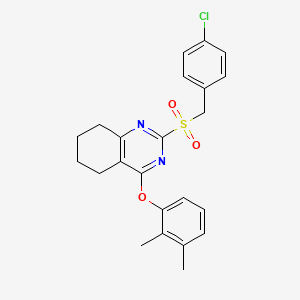

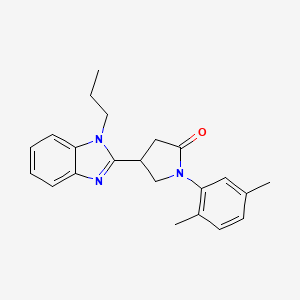

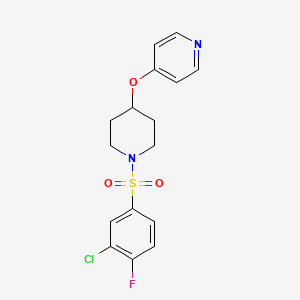

Molecular Structure Analysis

The molecular formula of “2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is C11H9F3O3 . The molecular weight is 246.18 .Physical And Chemical Properties Analysis

“2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is a powder . The storage temperature is room temperature .Scientific Research Applications

Electrochromic Devices

The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) , which are promising anodic materials for electrochromic devices . These materials can display various colors from reduced to oxidized states, making them suitable for applications like smart windows and auto-dimming mirrors .

Energy Storage Devices

The unique electrochromic behaviors of these polymers also make them potential candidates for use in energy storage devices . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels, which could be beneficial for energy storage applications .

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using the compound, are widely used in the agrochemical industry . These derivatives are used in the protection of crops from pests .

Pharmaceuticals

TFMP derivatives are also used in the pharmaceutical industry . Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Medicine

In addition to human medicine, TFMP derivatives are also used in veterinary medicine . Two veterinary products containing the TFMP moiety have been granted market approval .

Functional Materials

The development of fluorinated organic compounds, including those containing a trifluoromethyl group, is an important research topic in the field of functional materials . The unique physicochemical properties of these compounds have led to many advances in this field .

Safety and Hazards

The safety information for “2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It’s known that similar compounds are used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors .

Mode of Action

Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .

Biochemical Pathways

Related compounds are known to be involved in the synthesis of lactate dehydrogenase inhibitors, which play a role in cancer cell proliferation .

Pharmacokinetics

Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .

Result of Action

Related compounds are known to be involved in the synthesis of lactate dehydrogenase inhibitors, which can inhibit cancer cell proliferation .

Action Environment

It’s known that the hydrolysis rate of similar compounds, such as boronic acids and their esters, is considerably accelerated at physiological ph .

properties

IUPAC Name |

(E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHVEHBNTSXDOL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC(F)(F)F)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)

![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)

![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)